2-(1-Methyl-3-oxocyclobutyl)acetonitrile

Description

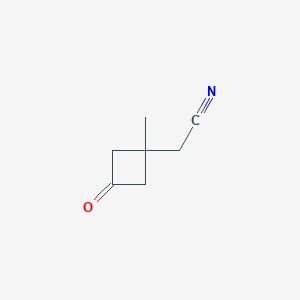

2-(1-Methyl-3-oxocyclobutyl)acetonitrile is a nitrile-containing compound featuring a strained cyclobutane ring substituted with a methyl and oxo group. The cyclobutane ring’s inherent strain and the electron-withdrawing acetonitrile group suggest unique reactivity and electronic characteristics, which may differentiate it from larger-ring or fused-ring analogs.

Properties

IUPAC Name |

2-(1-methyl-3-oxocyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(2-3-8)4-6(9)5-7/h2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHBGJIJXKKIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-oxocyclobutyl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylcyclobutanone with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Solvent recovery and recycling, along with efficient purification techniques such as distillation or crystallization, are employed to ensure the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-oxocyclobutyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-(1-Methyl-3-hydroxycyclobutyl)acetonitrile.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia or amines can be used in the presence of catalysts or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or substituted nitriles.

Scientific Research Applications

2-(1-Methyl-3-oxocyclobutyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.

Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-oxocyclobutyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological pathways. The ketone group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Structural Features

The target compound’s cyclobutane core distinguishes it from structurally related nitriles (Table 1).

Table 1: Structural Comparison

- Cyclobutane vs. Chromene/Indolinone: The 4-membered cyclobutane ring introduces significant steric strain compared to the 6-membered chromene (fused benzene ring) or 5-membered indolinone. This strain may enhance reactivity in cycloaddition or ring-opening reactions .

Electronic Properties

Table 2: HOMO-LUMO Energies of Chromene Analog (DFT Data)

| Property | Chromene Derivative |

|---|---|

| HOMO Energy (eV) | -5.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 3.4 |

- The chromene derivative’s HOMO and LUMO are localized on the chromene ring, influencing charge transfer and reactivity. In contrast, the target compound’s cyclobutane ring may concentrate electron density differently due to strain, though experimental data is needed for confirmation.

Biological Activity

2-(1-Methyl-3-oxocyclobutyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : CHN

Molecular Weight : 135.18 g/mol

Structure : The compound features a cyclobutane ring with a ketone and acetonitrile functional groups, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes, which may lead to reduced production of pro-inflammatory mediators.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of various bacterial strains.

- Neuroactive Effects : Investigations into its neuropharmacological effects indicate potential applications in treating cognitive disorders.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine levels.

Antimicrobial Activity

A study evaluated the efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Neuropharmacological Studies

Research focusing on the neuropharmacological effects revealed that the compound could enhance cognitive functions in animal models. Behavioral assays indicated improved memory and learning capabilities when administered at specific dosages.

Anti-inflammatory Research

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential for treating chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclobutane derivative | Antimicrobial, neuroactive, anti-inflammatory |

| Acetonitrile | Nitrile | Toxicity concerns; limited therapeutic use |

| 2-Methylcyclobutanecarboxylic acid | Cyclobutane derivative | Moderate anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.